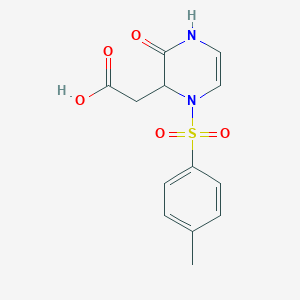
2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid is a complex organic compound that features a pyrazine ring substituted with a toluene-4-sulfonyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazine ring, followed by the introduction of the toluene-4-sulfonyl group through sulfonylation reactions. The final step often involves the addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be studied for their chemical properties and reactivity.
Biology
In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. The presence of the sulfonyl group and the pyrazine ring could confer biological activity, making it a potential lead compound for developing new medications.
Industry
In the industrial sector, this compound could be used in the production of materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid involves its interaction with molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(3-Oxo-1-(toluene-4-sulfonyl)-1,2,3,4-4H-quinoxalin-2-yl)-N-phenyl-acetamide
- N-(2-ethyl-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide
Uniqueness
Compared to similar compounds, 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid is unique due to its specific combination of functional groups and its structural configuration. The presence of both the sulfonyl group and the acetic acid moiety in the same molecule provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C13H14N2O5S |
|---|---|
分子量 |
310.33 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)sulfonyl-2-oxo-1,3-dihydropyrazin-3-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O5S/c1-9-2-4-10(5-3-9)21(19,20)15-7-6-14-13(18)11(15)8-12(16)17/h2-7,11H,8H2,1H3,(H,14,18)(H,16,17) |
InChIキー |
OBAFWLYRYIEGGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CNC(=O)C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Aminocarbonyl)-2-methyl-5-[(1-methylpropyl)oxy]benzoic acid](/img/structure/B8372475.png)
![(7S)-7-(4-bromophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B8372482.png)

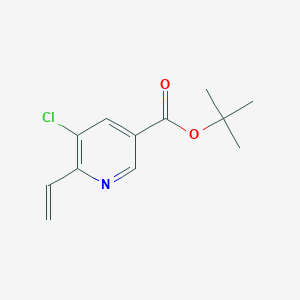
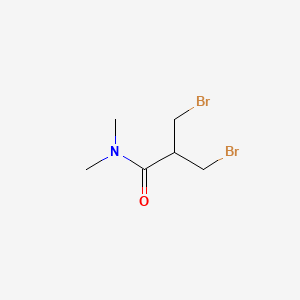
![6-(3-Iodo-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B8372501.png)
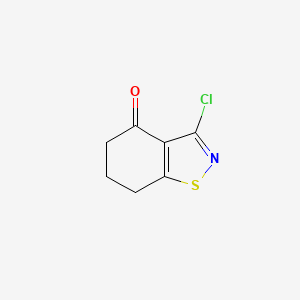

![4-[(2-Nitrophenyl)ethyl]morpholine](/img/structure/B8372532.png)

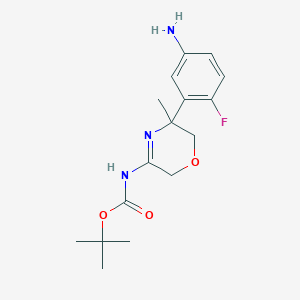
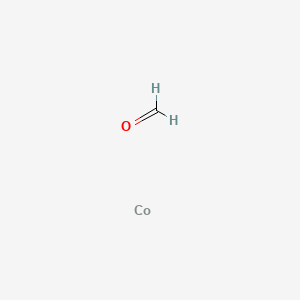
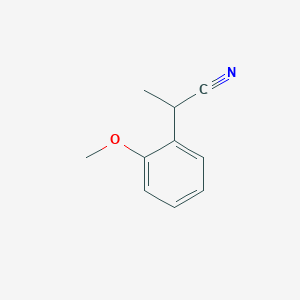
![N-methoxy-N-methylimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B8372563.png)
